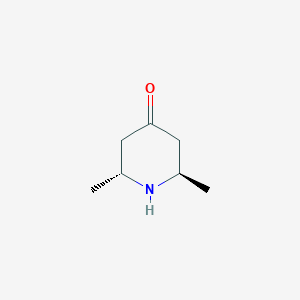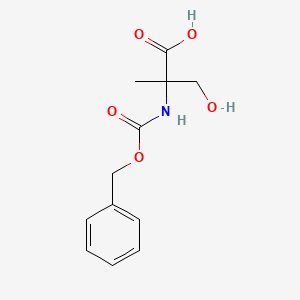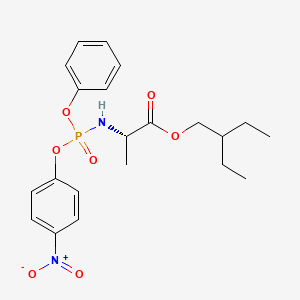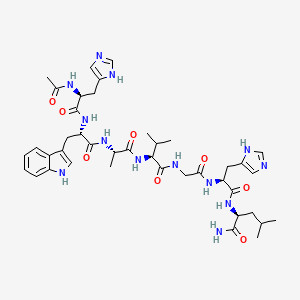![molecular formula C12H10N2O3 B8101788 4-[hydroxy-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8101788.png)
4-[hydroxy-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “4-[hydroxy-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 4-[hydroxy-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. Industrial production may also involve the use of specialized equipment and techniques to handle the compound safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[hydroxy-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-[hydroxy-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: this compound is used in industrial processes that require specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[hydroxy-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[hydroxy-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one include other chemical entities with comparable structures and properties. These compounds can be identified using databases such as PubChem, which provides information on structurally similar molecules.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and ability to undergo various reactions make it a valuable tool for chemists, biologists, and industrial researchers. Further studies on its mechanism of action and comparison with similar compounds will continue to enhance our understanding and utilization of this compound.
Properties
IUPAC Name |
4-[hydroxy-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-5-1-9(2-6-11)13-14(17)10-3-7-12(16)8-4-10/h1-8,16-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWVKNUDWACXKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NN(C2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)C=CC1=NN(C2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-](/img/structure/B8101716.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B8101721.png)
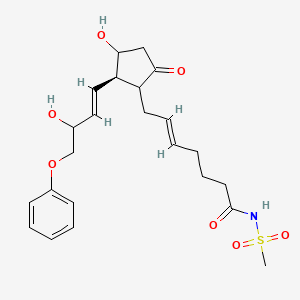
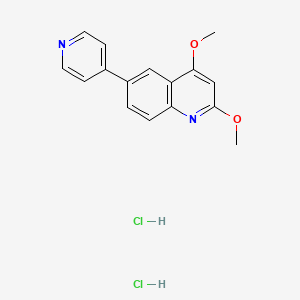
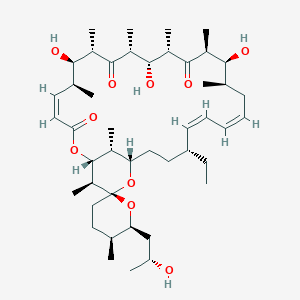
![N-[(Z)-[1-(5-fluoropentyl)-2-oxoindol-3-ylidene]amino]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B8101750.png)
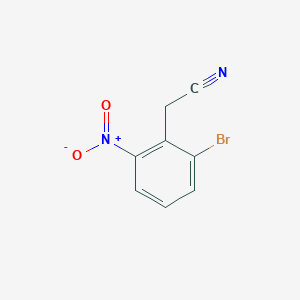
![Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8101763.png)

